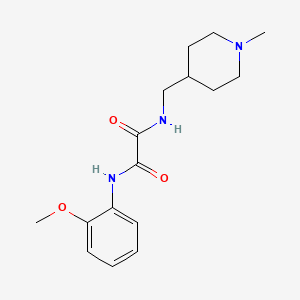

N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxalamide core, which is a functional group known for its versatility in chemical reactions and biological interactions.

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-19-9-7-12(8-10-19)11-17-15(20)16(21)18-13-5-3-4-6-14(13)22-2/h3-6,12H,7-11H2,1-2H3,(H,17,20)(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTHUZFPIAQQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-methylpiperidine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalamide group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

- N1-(2-methoxyphenyl)-N2-(methyl)oxalamide

- N1-(2-methoxyphenyl)-N2-(ethyl)oxalamide

- N1-(2-methoxyphenyl)-N2-(propyl)oxalamide

Uniqueness

N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to the presence of the 1-methylpiperidine moiety, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's molecular structure features an oxalamide group attached to a 2-methoxyphenyl moiety and a 1-methylpiperidin-4-yl group. The synthesis typically involves the reaction of oxalyl chloride with the appropriate amines under controlled conditions to yield the desired oxalamide derivative.

Synthetic Route

-

Starting Materials :

- Oxalyl chloride

- 2-Methoxyphenylamine

- 1-Methylpiperidine

-

Procedure :

- React oxalyl chloride with 2-methoxyphenylamine to form an intermediate.

- Add 1-methylpiperidine to the reaction mixture.

- Purify the product through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological pathways. The compound may function as an inhibitor or modulator of specific proteins, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that this compound significantly inhibited the activity of certain enzymes involved in neurotransmitter metabolism, suggesting a potential role in modulating synaptic transmission .

- In Vivo Studies :

- Toxicological Assessments :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(4-methoxyphenyl)-N2-(methyl)piperidine | Similar oxalamide structure | Moderate antidepressant activity |

| N1-(3-fluorophenyl)-N2-(isopropyl)piperidine | Different substituent on phenyl | Higher neuroprotective effects |

This table illustrates that while there are compounds with similar structures, the specific combination of functional groups in this compound may confer unique biological properties.

Q & A

Q. What are the standard synthetic routes for preparing N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide and its structural analogs?

Methodological Answer: Synthesis typically involves coupling reactions using reagents like TBTU (tetrafluoroborate) and TEA (triethylamine) in dichloromethane (DCM) or dioxane. For example, oxalamide derivatives are formed by reacting amine precursors with oxalyl chloride intermediates under controlled conditions. Purification is achieved via silica gel column chromatography, and stereoisomers are separated using acid/base extraction or chiral chromatography .

Q. How is the purity and structural integrity of the compound validated?

Methodological Answer: Purity is assessed using HPLC (>90% purity threshold) and LC-MS to confirm molecular weight (e.g., APCI+ ionization). Structural validation relies on - and -NMR to resolve signals for methoxy, piperidinyl, and oxalamide groups. For example, -NMR in DMSO-d at 50°C can distinguish methylene protons in the piperidine ring (δ 1.10–2.20 ppm) and methoxy groups (δ 3.56–3.79 ppm) .

Q. What in vitro assays are used for preliminary biological activity screening?

Methodological Answer: Antiviral activity is tested using HIV-1 entry inhibition assays (e.g., TZM-bl luciferase reporter cells). Cytotoxicity is evaluated in HEK293 or peripheral blood mononuclear cells (PBMCs) via MTT assays. EC and CC values are calculated to determine selectivity indices .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Methodological Answer: Chiral resolution involves using enantiopure starting materials (e.g., (1R,2R)-configured indanyl groups) or asymmetric catalysis. Stereoisomer ratios are analyzed via -NMR coupling constants or chiral HPLC. For example, diastereomeric mixtures (1:1) in (compounds 14–15) were resolved using formic acid recrystallization .

Q. What strategies improve metabolic stability and reduce off-target toxicity?

Methodological Answer: Structural modifications include replacing labile groups (e.g., methylthio with trifluoroethyl) or introducing electron-withdrawing substituents. Metabolic stability is assessed using liver microsome assays (human/rat), while toxicity is evaluated via NOEL (No Observed Effect Level) studies (e.g., 100 mg/kg/day in rats) .

Q. How are structure-activity relationships (SAR) analyzed for antiviral efficacy?

Methodological Answer: SAR studies involve synthesizing analogs with varied substituents (e.g., 4-chlorophenyl vs. 2-methoxyphenyl) and testing in parallel assays. Computational docking (e.g., with HIV-1 gp120) identifies critical interactions, such as hydrogen bonding with CD4-binding site residues. Bioactivity discrepancies are resolved by comparing assay conditions (e.g., viral strain variability) .

Q. How do researchers resolve contradictions in bioactivity data across similar derivatives?

Methodological Answer: Discrepancies are investigated by standardizing assays (e.g., viral titer normalization) and validating purity (>95% via HPLC). For instance, compound 8 ( ) showed higher antiviral activity than isomer 9 due to piperidin-2-yl vs. piperidin-4-yl positioning, confirmed by X-ray crystallography .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.